
1-(6-Methyl-2-pyridinylamino)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methyl-2-pyridinylamino)-2-butanol, also known as 6-Methyl-2-pyridinamine-2-butanol, is a chemical compound that is used in various scientific and industrial applications. It is a colorless liquid with a sweet, fruity odor and a low boiling point. 6-Methyl-2-pyridinamine-2-butanol has been studied for its potential to be used in the synthesis of various organic compounds, as well as its possible applications in biochemistry, pharmaceuticals, and other industries.
科学研究应用
1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol has been studied for its potential applications in various scientific research fields. It has been studied for its potential to be used in the synthesis of various organic compounds, such as amines, alcohols, and aromatic compounds. It has also been studied for its potential to be used as a reagent in the synthesis of various pharmaceuticals and other compounds. Additionally, 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol has been studied for its potential to be used in the synthesis of various biochemicals and other compounds.
作用机制
The mechanism of action of 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, such as the enzyme monoamine oxidase. Additionally, 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol is believed to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol has been studied for its potential to affect various biochemical and physiological processes. It has been studied for its potential to affect the levels of certain neurotransmitters, such as serotonin and dopamine. Additionally, it has been studied for its potential to affect the metabolism of certain drugs, such as the anticonvulsant drug carbamazepine.
实验室实验的优点和局限性
1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it has a low boiling point, which makes it suitable for use in a variety of experiments. However, it is also relatively expensive and has a low solubility in non-aqueous solvents, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the research and development of 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol. One potential direction is to further study its potential applications in the synthesis of various organic compounds, pharmaceuticals, and biochemicals. Additionally, further research could be done to better understand its mechanism of action and its potential effects on various biochemical and physiological processes. Additionally, further research could be done to develop better methods for synthesizing 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol, as well as to develop methods for using it in a variety of experiments.
合成方法
The synthesis of 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol can be achieved through a two-step process. The first step involves the reaction of 2-butylamine with 6-methylpyridine hydrochloride, which produces 6-methyl-2-pyridinamine-2-butanol hydrochloride. This reaction is catalyzed by an acid, such as hydrochloric acid. The second step involves the conversion of the hydrochloride salt to the free base form of 1-(6-Methyl-2-pyridinylamino)-2-butanolyridinamine-2-butanol by the addition of a base, such as sodium hydroxide.
属性
IUPAC Name |
1-[(6-methylpyridin-2-yl)amino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-9(13)7-11-10-6-4-5-8(2)12-10/h4-6,9,13H,3,7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUPURDPYWLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=CC(=N1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methyl-2-pyridinylamino)-2-butanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)
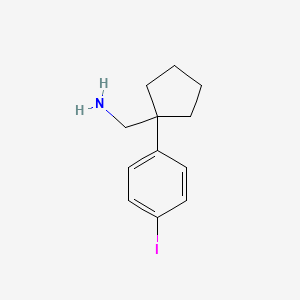
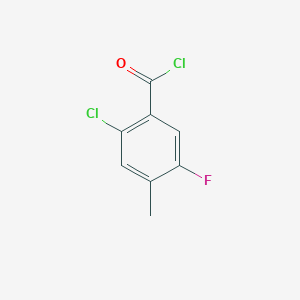
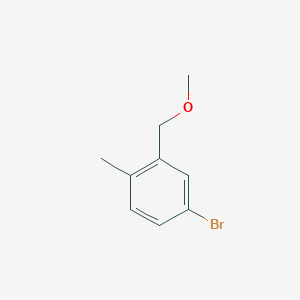
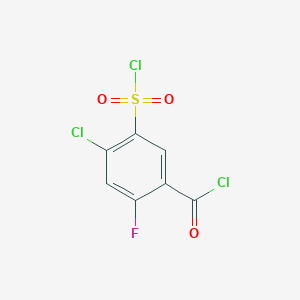

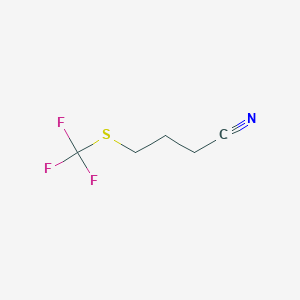


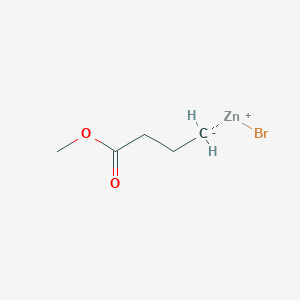
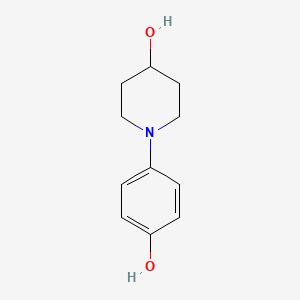

![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)
